1,1,1,2,2,3,3-Heptafluorohexane
Overview
Description
1,1,1,2,2,3,3-Heptafluorohexane is a fluorinated organic compound with the molecular formula C6H7F7. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity to the compound, making it valuable in specialized chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3-Heptafluorohexane can be synthesized through several methods, including the fluorination of hexane derivatives. One common approach involves the use of transition-metal-catalyzed fluoroalkylation reactions. These reactions typically employ catalysts such as copper or palladium to introduce fluorine atoms into the hexane backbone .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize fluorine gas or other fluorinating agents under controlled conditions to achieve high yields of the desired product. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure the efficient incorporation of fluorine atoms .
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2,3,3-Heptafluorohexane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation Reactions: The compound can be oxidized to form various fluorinated derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of partially fluorinated compounds.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides and nucleophiles are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products: The major products formed from these reactions include various fluorinated hydrocarbons and derivatives, which have applications in different fields .
Scientific Research Applications
1,1,1,2,2,3,3-Heptafluorohexane has several scientific research applications, including:
Chemistry: It is used as a solvent and reagent in organic synthesis and fluorination reactions.
Biology: The compound is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of specialty chemicals, refrigerants, and other industrial products
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3-Heptafluorohexane involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing chemical reactions and pathways. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or as a reagent in organic synthesis .
Comparison with Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A fluorinated compound used as a fire suppression agent.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated solvent with high ionizing power used in various chemical reactions.
Uniqueness: 1,1,1,2,2,3,3-Heptafluorohexane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high stability and reactivity. This makes it particularly valuable in specialized applications where other fluorinated compounds may not be as effective .
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluorohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F7/c1-2-3-4(7,8)5(9,10)6(11,12)13/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEPUXUKDYDDDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895153 | |
Record name | 1,1,1,2,2,3,3-Heptafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
678-98-8 | |
Record name | 1,1,1,2,2,3,3-Heptafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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